molecular formula C9H5BrN2 B1292558 4-Bromo-1H-indole-6-carbonitrile CAS No. 374633-29-1

4-Bromo-1H-indole-6-carbonitrile

Cat. No. B1292558
M. Wt: 221.05 g/mol
InChI Key: LIXMZLHXLYDHRO-UHFFFAOYSA-N
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Description

4-Bromo-1H-indole-6-carbonitrile is a brominated indole derivative, which is a class of compounds known for their significance in medicinal chemistry due to their diverse biological activities. Indole derivatives are often synthesized starting from halogenated anilines or indoles, as the halogen acts as a reactive site for further functionalization .

Synthesis Analysis

The synthesis of indole derivatives, such as 4-Bromo-1H-indole-6-carbonitrile, typically involves halogenated precursors. For instance, 2-(2-bromophenyl)-1H-indoles can be obtained from 1-(2-bromophenyl)ethanones or propan-1-ones through Fischer indole synthesis . The presence of a bromine atom on the indole ring allows for subsequent reactions, such as the Cu-catalyzed reaction with CH2(CN)2, to introduce additional functional groups like the carbonitrile group .

Molecular Structure Analysis

The molecular structure of brominated indole derivatives is characterized by the presence of a halogen atom, which can significantly influence the molecule's electronic properties and reactivity. In related compounds, the carbonitrile group is often twisted away from the plane of the indole ring system, indicating steric interactions that may affect the molecule's conformation and, consequently, its reactivity .

Chemical Reactions Analysis

Brominated indoles are versatile intermediates in organic synthesis. The bromine atom can participate in various chemical reactions, such as coupling reactions, to extend the indole core or introduce new substituents. The carbonitrile group also offers a reactive site for further transformations, such as nucleophilic addition or cycloaddition reactions, which can lead to a wide array of indole-based compounds with potential pharmacological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-1H-indole-6-carbonitrile are influenced by the presence of both the bromine atom and the carbonitrile group. These substituents can affect the molecule's polarity, solubility, and crystalline structure. For example, in related compounds, hydrogen bonding and halogen interactions can lead to the formation of dimers or extended networks in the crystalline state, which can be analyzed through techniques such as Hirshfeld surface analyses . Additionally, the electronic properties of the indole ring can be modulated by these substituents, which may impact the compound's optical and electrochemical behavior.

Scientific Research Applications

  • Pharmaceutical Research

    • Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • They are also found in proteins in the form of amino acids, such as tryptophan .
    • The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
    • Various natural compounds contain indole as a parent nucleus, for example, tryptophan .
    • Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
    • Derivatives of indole are of wide interest because of their diverse biological and clinical applications .
  • Chemical Synthesis

    • 4-Bromoindole may be used to synthesize clavicipitic acid, an ergot alkaloid .
    • It can also be used to synthesize 4-bromodehydrotryptophan .
    • Indoles are a significant heterocyclic system in natural products and drugs .
    • They play a main role in cell biology .
    • The investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Multicomponent Reactions

    • Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .
    • The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
    • A one-pot three-component reaction of indole-3-aldehyde derivatives, ethyl cyanoacetate, and guanidine hydrochloride under three different conditions, including microwave irradiation, grindstone technology and reflux, was developed to afford 2-amino-5-cyano-4-[(2-aryl)-1 H-indol-3-yl]-6-hydroxypyrimidines .
    • The products were evaluated for their antimicrobial activity against nine .
  • Antiviral Activity

    • 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • In all tested compounds, compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
    • 4-Alkyl-1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
    • Compounds 1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide, 1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
  • Synthesis of Active Molecules

    • 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
    • They are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .
    • Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
  • Multicomponent Reactions (MCRs)

    • MCRs comprise a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
    • This method decreases the deployment of solvents and energy essential for the purification of intermediates .
    • In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
    • They comply with the green chemistry criteria .
    • Additionally, these reactions encompass significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .
    • The benefits of using MCRs in synthesis could be categorized into three categories .

Future Directions

Indole derivatives, such as 4-Bromo-1H-indole-6-carbonitrile, have shown diverse pharmacological activities, making them promising scaffolds for drug discovery . Future research could focus on exploring the therapeutic potential of these compounds.

properties

IUPAC Name

4-bromo-1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-8-3-6(5-11)4-9-7(8)1-2-12-9/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXMZLHXLYDHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646548
Record name 4-Bromo-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1H-indole-6-carbonitrile

CAS RN

374633-29-1
Record name 4-Bromo-1H-indole-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374633-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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